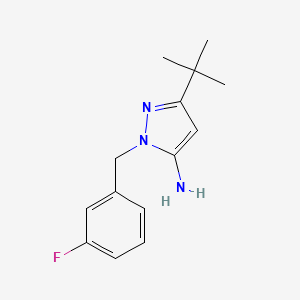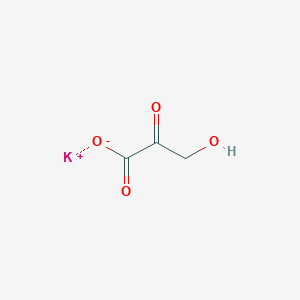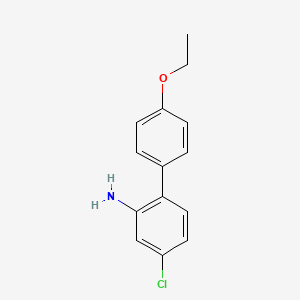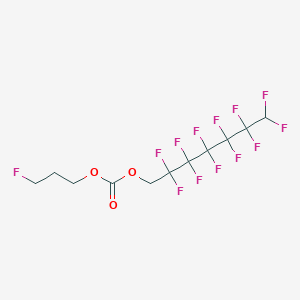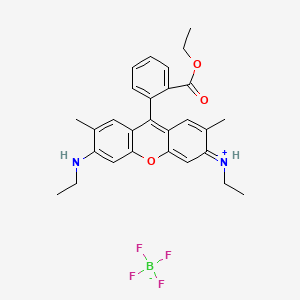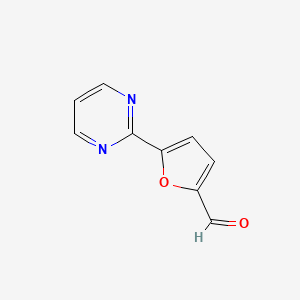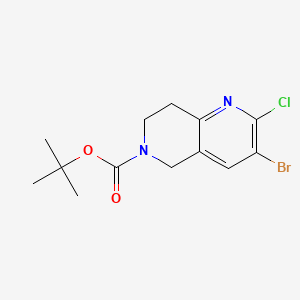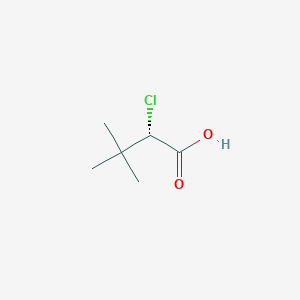
(2S)-2-chloro-3,3-dimethylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-chloro-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H11ClO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-chloro-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the chlorination of 3,3-dimethylbutanoic acid. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
3,3-dimethylbutanoic acid+SOCl2→(2S)-2-chloro-3,3-dimethylbutanoic acid+SO2+HCl
Another method involves the use of (2S)-2-chloropropionic acid as a starting material, which undergoes a Grignard reaction with tert-butylmagnesium chloride, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions
(2S)-2-chloro-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, or thiols, depending on the nucleophile used.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or alkanes.
科学研究应用
(2S)-2-chloro-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (2S)-2-chloro-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom in the molecule can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can then interact with biological pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
- (2S)-2-chloropropionic acid
- 3,3-dimethylbutanoic acid
- 2-chlorobutanoic acid
Uniqueness
(2S)-2-chloro-3,3-dimethylbutanoic acid is unique due to its specific chiral center and the presence of both a chlorine atom and a carboxylic acid group. This combination of features makes it a versatile compound for various chemical reactions and applications.
属性
| 32659-48-6 | |
分子式 |
C6H11ClO2 |
分子量 |
150.60 g/mol |
IUPAC 名称 |
(2S)-2-chloro-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m1/s1 |
InChI 键 |
MRMBZUFUXAUVPR-SCSAIBSYSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)O)Cl |
规范 SMILES |
CC(C)(C)C(C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



